molecular formula C6H12N4O2*HCl B613099 N-epsilon-Azido-D-norleucine CAS No. 1159610-92-1

N-epsilon-Azido-D-norleucine

Cat. No.: B613099
CAS No.: 1159610-92-1
M. Wt: 172,19*36,45 g/mole
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Unnatural Amino Acids (UAAs) in Protein Science

The proteins that constitute all living organisms are typically assembled from a standard set of 20 building blocks known as canonical or natural amino acids. nih.gov However, scientists have developed methods to incorporate "unnatural" amino acids (UAAs), which are not among these 20, into proteins. nih.govrsc.org This technique, often called genetic code expansion, allows for the introduction of novel chemical groups, offering a powerful way to modify protein properties and functions. rsc.orgfrontiersin.org

The ability to insert UAAs at specific sites within a protein has become an invaluable tool in protein engineering. nih.govqyaobio.com By replacing a natural amino acid with a UAA, researchers can introduce altered physicochemical and biological properties. rsc.orgqyaobio.com This has a wide range of applications, including:

Probing Protein Structure and Function: UAAs can serve as spectroscopic probes or carry heavy atoms to aid in determining protein structure. nih.gov

Creating Novel Biocatalysts: Incorporating UAAs can enhance the stability and activity of enzymes, leading to the development of more efficient biocatalysts. nih.govrsc.org

Developing New Therapeutics: UAAs are used to create antibody-drug conjugates and other therapeutic proteins with improved properties. nih.govrsc.org

Controlling Protein Activity: Some UAAs can be "caged" with a light-sensitive group, allowing for the photoactivation of protein function with high spatial and temporal control. bitesizebio.com

Significance of Azide-Functionalized Amino Acids in Bioorthogonal Chemistry

Among the diverse functionalities that can be introduced via UAAs, the azide (B81097) group (–N₃) holds a special place due to its utility in bioorthogonal chemistry. sigmaaldrich.comnih.gov Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group is an excellent example of a bioorthogonal handle because it is small, stable under physiological conditions, and does not react with the vast majority of functional groups found in biological systems. mdpi.comacs.org

The primary power of the azide group lies in its ability to participate in highly specific and efficient "click chemistry" reactions. sigmaaldrich.combaseclick.eu The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. baseclick.eudiva-portal.org Another important reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a toxic copper catalyst and is therefore highly suitable for use in living cells. nih.gov The Staudinger ligation is another key bioorthogonal reaction involving azides, where they react with phosphines to form an amide bond. nih.govmdpi.comacs.org

These azide-based bioorthogonal reactions have enabled a wide array of applications, including:

Protein Labeling and Imaging: Proteins containing azide-functionalized amino acids can be selectively tagged with fluorescent probes or other imaging agents. nih.govchemimpex.com

Bioconjugation: The azide group facilitates the attachment of various molecules, such as drugs or polymers, to proteins, which is crucial for developing targeted drug delivery systems. chemimpex.comchemimpex.com

Studying Protein Interactions: By attaching cross-linking agents via the azide handle, researchers can study protein-protein and protein-nucleic acid interactions. bitesizebio.com

Distinctive Role and Incorporation of D-Amino Acids in Biological Systems and Research

Amino acids exist in two mirror-image forms, or enantiomers: L-amino acids and D-amino acids. numberanalytics.comwikipedia.org While the proteins in most organisms are almost exclusively composed of L-amino acids, D-amino acids are not merely biological curiosities. wikipedia.orgpsu.edu They are found in various organisms and play significant biological roles. numberanalytics.comtandfonline.com For example, D-amino acids are crucial components of the peptidoglycan cell walls of bacteria, providing structural integrity. numberanalytics.comwikipedia.org In higher organisms, including mammals, D-amino acids like D-serine act as neurotransmitters in the brain. wikipedia.orgnih.gov

The incorporation of D-amino acids into peptides and proteins is a key area of research with significant therapeutic potential. numberanalytics.comfrontiersin.org Peptides containing D-amino acids often exhibit increased resistance to degradation by proteases, the enzymes that break down proteins. oup.com This enhanced stability is a highly desirable property for peptide-based drugs. frontiersin.org While ribosomal protein synthesis in vivo is highly specific for L-amino acids, D-amino acids can be incorporated into peptides through non-ribosomal peptide synthesis in microorganisms or through post-translational modification in higher organisms. psu.edutandfonline.com In the laboratory, D-amino acids can be readily incorporated into peptides using chemical synthesis methods. nih.gov

Rationale for Advanced Research on N-epsilon-Azido-D-norleucine

This compound is an unnatural amino acid that combines the key features discussed above: it possesses an azide group for bioorthogonal chemistry and has a D-configuration. Norleucine itself is an isomer of leucine (B10760876) and is considered an unnatural amino acid used to study protein structure and function. drugbank.com The "N-epsilon" designation indicates that the azide group is attached to the epsilon-carbon of the norleucine side chain.

The unique combination of an azide handle and a D-amino acid scaffold makes this compound a particularly valuable tool for chemical biologists. The D-configuration can confer resistance to enzymatic degradation, making it ideal for creating stable peptide-based probes and therapeutics. The azide group provides a versatile handle for a wide range of bioorthogonal modifications.

Advanced research on this compound is driven by its potential to:

Develop highly stable, long-lasting peptide probes for studying biological processes in living organisms.

Construct novel peptide-based drugs with improved pharmacokinetic properties.

Create new biomaterials with tailored properties by cross-linking peptides containing this UAA.

Investigate the fundamental biology of D-amino acids and their roles in health and disease.

Properties

CAS No.

1159610-92-1

Molecular Formula

C6H12N4O2*HCl

Molecular Weight

172,19*36,45 g/mole

Synonyms

N-epsilon-Azido-D-norleucine; (R)-2-Amino-6-azidohexanoic acid*HCl; 6-azido-D-norleucine*HCl; D-azidonorleucine*HCl; D-azidolysine hydrochloride; D-Anl*HCl

Origin of Product

United States

Ii. Synthetic Methodologies for N Epsilon Azido D Norleucine and Derivatives

Chemical Synthesis Approaches for N-epsilon-Azido-D-norleucine

Chemical synthesis provides a versatile platform for producing this compound with high purity and in significant quantities. The following subsections outline the key strategies involved in its preparation.

Stereoselective Synthesis of the D-Isomer

The stereoselective synthesis of D-amino acids like this compound is crucial as the biological activity of peptides is often highly dependent on the stereochemistry of their constituent amino acids. Chemical methods for obtaining the D-isomer primarily involve either the resolution of a racemic mixture or asymmetric synthesis from a prochiral starting material. rsc.org While effective, chemical resolution can sometimes be associated with high costs and lower yields due to potential racemization. rsc.org Asymmetric synthesis, on the other hand, offers a more direct route. For instance, a practical synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine, a structurally related amino acid, was achieved with high enantiomeric purity (99%) and a total yield of 82.4% over three steps via the alkylation of a chiral glycine (B1666218) equivalent. mdpi.com A similar strategy could be adapted for this compound. Another approach involves the rhodium-catalyzed hydroamination of bis(allenes) with diamines, which can produce vinyl-functionalized aza-crown ethers with high enantioselectivity. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) for this compound Incorporation into Peptides

Solid-Phase Peptide Synthesis (SPPS) is the standard method for incorporating unnatural amino acids like this compound into peptide chains. peptide.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support. peptide.com Both Fmoc- and Boc-protected derivatives of azido-amino acids can be readily used in standard SPPS protocols. iris-biotech.deiris-biotech.de

The incorporation of this compound allows for the site-specific introduction of an azide (B81097) group, which can then be used for post-synthetic modifications via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). peptide.comnih.gov This has been utilized for various applications, including the synthesis of cyclic peptides and the attachment of other molecules. acs.org

Challenges in SPPS with azido-amino acids can arise, particularly when multiple azide residues are incorporated, which can affect the solubility and aggregation of the peptide. nih.govnih.gov To address this, strategies such as the development of more hydrophilic azido-amino acids have been explored. nih.gov An alternative to incorporating pre-synthesized azido-amino acids is the on-resin conversion of an amino group, such as the side chain of lysine (B10760008), to an azide. nih.gov

Enzymatic and Chemoenzymatic Production of Unnatural Amino Acids Relevant to this compound

Enzymatic and chemoenzymatic methods offer a green and highly selective alternative to purely chemical synthesis for producing unnatural amino acids. These methods are advantageous due to their high enantioselectivity and mild reaction conditions. rsc.org

Several enzymatic approaches are relevant to the synthesis of D-amino acids. rsc.orgnih.gov These include:

Hydantoinase/Carbamoylase Systems: This is a well-established industrial process for producing D-amino acids from 5-monosubstituted hydantoins. nih.govresearchgate.net

D-Amino Acid Aminotransferases: These enzymes catalyze the transfer of an amino group from a D-amino acid to an α-keto acid. rsc.orgnih.gov

N-Acyl-D-Amino Acid Amidohydrolases: These enzymes hydrolyze N-acyl-D-amino acids. rsc.org

Kinetic Resolution using L-Amino Acid Oxidases: These enzymes can be used to resolve racemic mixtures. rsc.org

D-Amino Acid Dehydrogenases: These enzymes catalyze the reductive amination of α-keto acids. nih.gov

A chemoenzymatic strategy was developed for D-glutamine production, where DL-glutamic acid was chemically synthesized and then the L-glutamine in the racemic mixture was selectively hydrolyzed by an E. coli whole-cell system expressing an L-aminopeptidase. sci-hub.se Such a strategy could potentially be adapted for the production of D-norleucine precursors. Enzymes like D-amino acid amidase can also be used for the dynamic kinetic resolution of racemic amino acid amides to produce D-amino acids. researchgate.net

Enzyme Class Reaction Catalyzed Application in D-Amino Acid Synthesis
Hydantoinase/Carbamoylase Hydrolysis of hydantoins and N-carbamoyl-amino acidsIndustrial production of various D-amino acids
D-Amino Acid Aminotransferase Transamination of α-keto acidsSynthesis of D-amino acids from keto-acid precursors
N-Acyl-D-Amino Acid Amidohydrolase Hydrolysis of N-acyl-D-amino acidsResolution of racemic N-acyl amino acids
L-Amino Acid Oxidase Oxidation of L-amino acidsKinetic resolution of racemic amino acids
D-Amino Acid Dehydrogenase Reductive amination of α-keto acidsDirect synthesis of D-amino acids from keto-acids and ammonia

This table outlines key enzyme classes and their applications in the synthesis of D-amino acids.

Design and Synthesis of this compound Precursors and Conjugates

The synthesis of this compound often starts from readily available precursors. One common strategy is the conversion of a protected D-lysine derivative, where the ε-amino group is converted to an azide. The synthesis of Nα-Boc-protected Nε-Cbz-Lysine has been described, which can serve as a starting point. diva-portal.org Another approach involves the alkylation of N-BOC-glycine with 5-bromopentanenitrile, followed by further transformations. nih.gov

Once synthesized, this compound can be used to create a variety of conjugates. The azide functionality allows for its use in "click chemistry" reactions to attach it to other molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for creating antibody-drug conjugates. The synthesis of azide-functionalized poly(ε-caprolactone) has been reported, demonstrating the versatility of the azido (B1232118) group in polymer chemistry. rsc.org Furthermore, aryl azide-based unnatural amino acid motifs have been synthesized and incorporated into peptides. researchgate.net

Iii. Genetic and Translational Strategies for N Epsilon Azido D Norleucine Incorporation into Proteins

Principles of Genetic Code Expansion (GCE) for Non-Canonical Amino Acids

Genetic code expansion allows for the addition of new amino acids to the standard 20-amino-acid repertoire of living cells. researchgate.net This methodology requires the creation of a novel codon-tRNA-aminoacyl-tRNA synthetase set that functions independently of the host's endogenous translational components. researchgate.net The most common approach involves reassigning a "blank" codon, typically a stop codon, to encode the desired ncAA. researchgate.netnih.gov

The amber stop codon (UAG) is the least frequently used stop codon in many organisms, including E. coli, making it an ideal candidate for reassignment. rsc.orgnih.govportlandpress.com The process, known as amber suppression, involves introducing a suppressor tRNA with an anticodon (CUA) that recognizes the UAG codon. nih.govwhiterose.ac.uk This suppressor tRNA outcompetes the native release factor 1 (RF1), which normally terminates translation at a UAG codon, thereby enabling the incorporation of an ncAA at that specific site. nih.govnih.gov The efficiency of this suppression can be influenced by the nucleotide sequence surrounding the UAG codon. nih.gov

The general mechanism of amber stop codon suppression is depicted below:

StepDescription
1. Codon Reassignment An in-frame UAG (amber) stop codon is introduced into the gene of the target protein at the desired incorporation site.
2. Orthogonal Pair An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) are introduced into the host cell.
3. ncAA Supplementation The non-canonical amino acid, in this case, N-epsilon-Azido-D-norleucine, is supplied in the growth medium.
4. Aminoacylation The orthogonal aaRS specifically recognizes and attaches this compound to the suppressor tRNACUA.
5. Translation and Suppression During protein synthesis, the ribosome encounters the UAG codon. The acylated suppressor tRNACUA binds to the UAG codon, leading to the incorporation of this compound instead of translation termination. nih.gov

This technique has been successfully used to incorporate a wide variety of ncAAs into proteins in prokaryotic and eukaryotic cells. nih.govnih.govmdpi.com

A cornerstone of GCE is the use of an orthogonal aaRS/tRNA pair. nih.govcam.ac.uk This pair must meet two critical criteria:

The orthogonal aaRS must aminoacylate its cognate tRNA with the desired ncAA but not with any of the 20 canonical amino acids. rsc.org

The orthogonal tRNA must not be recognized by any of the host's endogenous aaRSs. rsc.orgnih.gov

The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species is a commonly used orthogonal system due to its inherent orthogonality in bacteria and eukaryotes and the fact that its tRNA recognition does not depend on the anticodon. whiterose.ac.uknih.govnih.govpnas.org

Wild-type orthogonal synthetases rarely recognize the desired ncAA. Therefore, the aaRS needs to be engineered to specifically bind and activate this compound. Two main strategies are employed for this purpose: directed evolution and rational design. nih.govnih.gov

Directed Evolution : This process involves creating large libraries of aaRS mutants and screening them for the ability to incorporate the ncAA in response to a reporter gene. nih.govbiorxiv.org Cells that exhibit the desired activity are selected and the responsible aaRS variant is identified. This method has been instrumental in generating aaRSs for a vast array of ncAAs. nih.govnih.gov For instance, a continuous hypermutation strategy in yeast, called OrthoRep, has been used to rapidly evolve aaRSs with high efficiency for various ncAAs. nih.gov

Rational Design : This approach leverages the known crystal structure of the aaRS active site. nih.govnih.gov Computational modeling is used to predict mutations that will accommodate the ncAA while excluding canonical amino acids. nih.govbiorxiv.org For example, to engineer a synthetase for p-acetyl-L-phenylalanine, researchers analyzed the crystal structure of the M. jannaschii tyrosyl-tRNA synthetase and rationally designed mutations to create a binding pocket suitable for the new substrate. nih.gov

A study identified a mutant E. coli methionyl-tRNA synthetase (MetRS) with a Leu-13 → Gly (L13G) mutation that efficiently incorporates azidonorleucine. pnas.org The catalytic efficiency of engineered aaRSs is often lower than their natural counterparts. For example, the MetRS variant for azidonorleucine showed an over 800-fold loss in catalytic efficiency compared to the wild-type MetRS with methionine. nih.gov

The suppressor tRNA must efficiently decode the UAG codon while not being a substrate for endogenous synthetases. nih.govwhiterose.ac.uknih.gov The anticodon of a suitable orthogonal tRNA is mutated to CUA to recognize the UAG codon. nih.govnih.gov The efficiency of suppression can be enhanced by modifying the tRNA sequence beyond the anticodon to improve its interaction with the ribosome and the codon-anticodon duplex. nih.govnih.gov For instance, the natural suppressor tRNAPyl is more efficient at translating UAG than other stop codons. nih.gov Rational design principles can be applied to engineer suppressor tRNAs; for example, by mutating the anticodon stem and loop of a human tRNAGlu, its suppression efficiency for UAG codons was enhanced more than 20-fold. oup.com

Key identity elements in the tRNA structure, outside of the anticodon, are crucial for recognition by the cognate aaRS. pnas.org For the M. barkeri tRNAPyl, these include the discriminator base and specific base pairs in the acceptor and T-stems. pnas.org

While amber suppression is the most common method, the reassignment of sense codons is an alternative strategy. nih.govfrontiersin.org This approach is challenged by the competition between the suppressor tRNA and the endogenous tRNAs that recognize the same codon. frontiersin.org One way to overcome this is through "codon compression," where all instances of a particular sense codon in the genome are replaced with a synonymous codon, thereby freeing it up for reassignment. nih.gov For example, researchers have successfully reassigned the AGG sense codon from arginine to L-homoarginine in E. coli by engineering the host to restrict the translation of AGG as arginine while introducing an orthogonal PylRS variant that charges tRNAPyl with the ncAA. nih.gov

Engineering of Orthogonal Aminoacyl-tRNA Synthetase (aaRS)/tRNA Pairs

Directed Evolution and Rational Design of aaRS for this compound Specificity

Metabolic Labeling and Auxotrophic Host Systems for this compound Incorporation

An alternative to GCE is metabolic labeling, which involves the residue-specific incorporation of an ncAA. nih.govcaltech.edu This method utilizes an auxotrophic host strain that cannot synthesize a specific canonical amino acid. caltech.eduacs.org When this host is grown in a medium depleted of the canonical amino acid but supplemented with a structural analog, the analog is incorporated into proteins in place of the canonical amino acid. caltech.edu

For the incorporation of this compound, a methionine analog, a methionine auxotrophic E. coli strain can be used. pnas.orggoogle.com The endogenous methionyl-tRNA synthetase (MetRS) recognizes and activates this compound, leading to its global incorporation at all methionine positions in the proteome. pnas.orgpnas.org

StrategyPrincipleHost RequirementIncorporationKey Enzyme
Genetic Code Expansion (GCE) Site-specific incorporation via stop codon suppression. mdpi.comCan be used in various hosts. nih.govnih.govSpecific sites corresponding to UAG codons. mdpi.comEngineered orthogonal aaRS. nih.govnih.gov
Metabolic Labeling Residue-specific incorporation via auxotrophy. caltech.eduAuxotrophic for a specific amino acid (e.g., methionine). caltech.eduacs.orgGlobal replacement of a specific canonical amino acid. acs.orgEndogenous or engineered promiscuous aaRS. pnas.orgpnas.org

While simpler, metabolic labeling results in the global replacement of an amino acid, which can affect protein structure and function and potentially be toxic to the host. acs.org However, the promiscuity of wild-type MetRS can be exploited for this purpose. pnas.org To enhance the efficiency and specificity of incorporation, engineered MetRS variants have been developed that preferentially recognize azidonorleucine over methionine. pnas.org

Methionine Auxotrophy and Analog Incorporation Strategies

One of the most established methods for the global incorporation of this compound relies on the use of methionine (Met) auxotrophic host organisms. acs.orgnih.gov An auxotroph is an organism that cannot synthesize a particular organic compound required for its growth, in this case, the essential amino acid methionine. rsc.org This dependency on an external supply of methionine can be exploited to introduce structural analogs like this compound. acs.orgfrontiersin.org

The strategy involves growing the methionine-auxotrophic host, typically an Escherichia coli strain, in a defined minimal medium where the concentration of methionine can be precisely controlled. pnas.orgacs.org Initially, the cells are grown in a medium containing a limited amount of methionine to allow for biomass accumulation. Subsequently, the cells are transferred to a medium devoid of methionine but supplemented with this compound. pnas.org In the absence of its natural substrate, the endogenous methionyl-tRNA synthetase (MetRS) recognizes and activates this compound, leading to its attachment to the methionine tRNA (tRNAMet). The translational machinery then incorporates this compound at the positions encoded by the methionine codon (AUG) throughout the entire proteome. raineslab.comnih.gov

The efficiency of this incorporation is largely dependent on the ability of the host's MetRS to accept the analog as a substrate. acs.org To improve the incorporation efficiency of azide-bearing analogs like azidonorleucine, researchers have engineered MetRS variants with enhanced activity towards the analog and reduced affinity for methionine. pnas.orgraineslab.com For instance, a screening strategy based on cell-surface display identified MetRS mutants that facilitate the efficient incorporation of azidonorleucine. pnas.org This approach has been successfully used to produce proteins where methionine residues are globally replaced by this compound, thereby introducing azide (B81097) functionalities for subsequent chemical modifications. ntu.edu.sg

Table 1: Key Factors in Methionine Auxotrophy-Based Incorporation of this compound

Factor Description Significance
Host Strain Methionine auxotrophic E. coli (e.g., B834(DE3), M15MA) Unable to synthesize methionine, making it dependent on an external supply. nih.govpnas.org
Growth Media Defined minimal media Allows for precise control over the concentration of methionine and the analog. pnas.org
Culture Conditions Two-stage process: initial growth with limited methionine, followed by induction in a methionine-free medium containing the analog. Maximizes protein yield while achieving high levels of analog incorporation. pnas.orgraineslab.com
Methionyl-tRNA Synthetase (MetRS) Endogenous or engineered enzyme that activates methionine and its analogs. The enzyme's substrate specificity is a critical determinant of incorporation efficiency. acs.orgraineslab.com

Cell-Free Protein Synthesis Systems Facilitating this compound Integration

Cell-free protein synthesis (CFPS) systems have emerged as powerful and versatile platforms for the production of proteins containing non-canonical amino acids, including this compound. frontiersin.orgnih.gov These systems utilize cellular extracts or purified components of the translational machinery to synthesize proteins in vitro, offering several advantages over traditional in vivo expression methods. frontiersin.orgnih.gov The open nature of CFPS allows for direct manipulation of the reaction environment, bypassing the constraints of cell viability and membrane transport. frontiersin.orgresearchgate.net

There are two primary types of E. coli-based CFPS systems used for incorporating non-canonical amino acids:

E. coli Cell Extract-Based Systems: These systems use crude lysates of E. coli that contain all the necessary components for transcription and translation, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors. frontiersin.orgnih.gov The extract is supplemented with an energy source, nucleotides, and the desired amino acids, including the non-canonical analog. nih.gov This approach is cost-effective and generally results in high protein yields due to the presence of ancillary cellular factors. frontiersin.org For incorporating this compound, extracts can be prepared from methionine auxotrophic strains to facilitate global incorporation, or they can be used for site-specific incorporation by adding an orthogonal synthetase/tRNA pair. springernature.com

PURE (Protein synthesis Using Reagents) Systems: The PURE system is a reconstituted CFPS system composed of individually purified components necessary for translation. nih.govresearchgate.net This typically includes ribosomes, a complete set of tRNAs, aminoacyl-tRNA synthetases, and translation factors. researchgate.net While more expensive and complex to assemble, the PURE system offers unparalleled control over the reaction components. frontiersin.org This defined composition minimizes competition from endogenous components, making it highly efficient for the incorporation of non-canonical amino acids with high fidelity. frontiersin.orgresearchgate.net

The flexibility of CFPS systems allows for various strategies to incorporate this compound, such as supplying pre-charged tRNA molecules or adding engineered synthetases to the reaction mixture. frontiersin.org This makes CFPS an ideal platform for high-throughput screening of proteins with novel properties and for producing proteins that may be toxic to living cells. frontiersin.orgfrontiersin.org

Table 3: Characteristics of Cell-Free Protein Synthesis (CFPS) Systems for ncAA Incorporation

System Type Composition Advantages for ncAA Incorporation Disadvantages
Cell Extract-Based Crude lysate containing the entire translational machinery. frontiersin.orgnih.gov High protein yield, cost-effective, presence of helpful cellular factors. frontiersin.org Less defined, potential for competing reactions from endogenous components. frontiersin.org
PURE System Reconstituted system with individually purified translational components. nih.govresearchgate.net High purity, precise control over components, minimal background activity, high fidelity. frontiersin.orgresearchgate.net Higher cost, more complex to set up. researchgate.net

Iv. Bioorthogonal Reactivity and Derivatization Strategies of N Epsilon Azido D Norleucine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-epsilon-Azido-D-norleucine

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. frontiersin.orgnih.gov When this compound is incorporated into a protein, its azide group can be specifically targeted by an alkyne-containing probe in the presence of a Cu(I) catalyst. researchgate.net This reaction is known for its rapid kinetics and high yields. nih.gov

The CuAAC reaction exhibits a significant rate acceleration, on the order of 10⁷ to 10⁸, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govresearchgate.net The reaction rate can be influenced by the concentration of the copper catalyst. nih.gov DFT calculations suggest that the coordination of Cu(I) to the alkyne is a key step, and the reaction proceeds through a six-membered copper metallacycle intermediate. organic-chemistry.org The rate-determining step can vary depending on the specific reactants and conditions, but it is often the formation of the initial complex between the copper acetylide and the azide. researchgate.net

The kinetics of CuAAC can be complex, sometimes showing changes in the rate law as the reaction progresses. nih.gov This is attributed to the involvement of multinuclear copper species in the catalytic cycle. nih.gov The reaction is generally first order in azide and can be between first and second order in alkyne and second order with respect to the copper ions. rsc.org

A major challenge for in vivo applications of CuAAC has been the cytotoxicity associated with the copper catalyst. acs.orgnih.govnih.gov To address this, various copper-coordinating ligands have been developed to stabilize the Cu(I) oxidation state, increase reaction rates, and reduce cellular toxicity. nih.govmdpi.com These ligands also enhance the solubility of the copper catalyst in aqueous environments. mdpi.com

Tris(triazolylmethyl)amine-based ligands, such as THPTA and BTTES, have proven to be particularly effective. acs.orgmdpi.com BTTES, for instance, promotes rapid cycloaddition in living systems without apparent toxicity, enabling applications like noninvasive imaging of biomolecules during embryonic development. acs.orgnih.govnih.gov These ligands work by preventing the release of free Cu(I) ions, which can generate reactive oxygen species and cause cellular damage. nih.gov The development of such biocompatible catalyst systems has significantly expanded the scope of CuAAC for studying biological processes in living organisms. acs.orgmdpi.com

Table 1: Comparison of Copper Ligands for Biocompatible CuAAC

LigandKey FeaturesAdvantages in Biocompatible Systems
TBTA First widely used ligand for CuAAC. mdpi.comEnhances reaction efficiency. mdpi.com
THPTA More water-soluble than TBTA. mdpi.comAccelerates CuAAC better than TBTA, protects against protein oxidation, and lowers ROS levels. mdpi.com
BTTES A tris(triazolylmethyl)amine-based ligand. acs.orgmdpi.comPromotes rapid reaction in living systems with low toxicity, enabling in vivo imaging. acs.orgnih.govnih.gov
BimC₁E)₃ Tris(benzimidazole) ligand derivative. mdpi.comSuperior to TBTA in accelerating CuAAC reactions. mdpi.com

Kinetic and Mechanistic Considerations of CuAAC with the Azide Group

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne cycloaddition. nih.govmdpi.com This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide without the need for a toxic copper catalyst, making it highly suitable for applications in living systems. mdpi.comresearchgate.net When this compound is present in a biomolecule, it can be selectively labeled with a probe containing a strained alkyne. acs.org

The reactivity of strained alkynes is a result of the significant ring strain in the eight-membered ring, which bends the normally linear alkyne bond angle. acs.org This strain is released upon the formation of the more stable triazole ring. glenresearch.com Several classes of strained alkynes have been developed, each with different reactivity and stability profiles.

Commonly used strained alkynes include dibenzocyclooctynes (DBCO), bicyclononynes (BCN), and their derivatives. mdpi.comsusos.com For example, 4-Dibenzocyclooctynol (DIBO) and its derivatives react rapidly with azides. nih.gov The design of these reagents often involves a balance between reactivity and stability. More reactive strained alkynes can sometimes be less stable, undergoing side reactions. mdpi.com Recently, reagents like tetramethylthiocycloheptyne sulfoximine (B86345) (TMTHSI) have been developed to offer high reactivity while maintaining good stability. mdpi.com

While SPAAC offers the significant advantage of being copper-free, its reaction kinetics are generally slower than CuAAC. acs.org The fidelity of the reaction is high, with the azide reacting specifically with the strained alkyne. However, potential competing reactions exist. For instance, some strained alkynes can react with nucleophiles like thiols, although this is generally a much slower process than the reaction with azides. researchgate.net

The choice of strained alkyne can influence reaction rates and potential side reactions. For example, some cyclooctynes can react with inorganic azides, which can be a source of interference if present in the reaction mixture. The relative reactivity of different SPAAC reagents with organic azides generally correlates with their reactivity towards inorganic azides.

Table 2: Comparison of Common Strained Alkyne Reagents for SPAAC

ReagentAbbreviationKey Characteristics
DibenzocyclooctyneDBCOWidely used, commercially available, good balance of reactivity and stability. mdpi.comsusos.com
BicyclononyneBCNAnother commonly used strained alkyne. mdpi.com
4-DibenzocyclooctynolDIBOReacts very fast with azides. nih.gov
Tetramethylthiocycloheptyne sulfoximineTMTHSIHighly reactive and stable strained alkyne. mdpi.com

Design and Application of Strained Alkyne Reagents

Staudinger Ligation and its Traceless Variants for this compound Conjugation

The Staudinger ligation is another bioorthogonal reaction that involves the reaction of an azide with a phosphine (B1218219). nih.gov In its classic form, this reaction produces an aza-ylide intermediate which can then be trapped to form a stable amide bond. thermofisher.com This chemistry has been adapted for bioconjugation, providing a method to link biomolecules under mild, aqueous conditions. raineslab.com

A significant advancement in this area is the development of the "traceless" Staudinger ligation. nih.gov This modified reaction unites a phosphinothioester and an azide to form a native amide bond, with no residual atoms from the phosphine reagent remaining in the final product. nih.govresearchgate.net This is a critical feature for applications where the introduction of foreign atoms is undesirable, such as in the total chemical synthesis of proteins. nih.gov

The mechanism of the traceless Staudinger ligation involves the formation of an iminophosphorane intermediate, followed by an intramolecular acyl transfer and subsequent hydrolysis to yield the amide product and a phosphine oxide byproduct. raineslab.comnih.gov Kinetic studies have shown that for certain phosphinothioesters, the rate-limiting step is the initial association of the phosphine and the azide, with no significant accumulation of intermediates. nih.govraineslab.com The reaction is highly chemoselective and proceeds without detectable epimerization of the α-carbon of the azido (B1232118) acid, which is crucial for maintaining the stereochemical integrity of proteins. nih.gov

Mechanistic Insights into Amide Bond Formation via Traceless Staudinger Ligation

The Traceless Staudinger Ligation is a powerful chemical reaction that forms a native amide bond between two molecules, one containing an azide and the other a phosphinothioester, without leaving any residual atoms from the ligation reagents. nih.gov This reaction is a modification of the classical Staudinger reaction, where an azide reacts with a phosphine to form an aza-ylide intermediate. nih.govwikipedia.org

The mechanism of the traceless Staudinger ligation involves several key steps:

Aza-ylide Formation : The reaction initiates with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This is followed by the expulsion of dinitrogen gas (N₂) to form a stable intermediate called an iminophosphorane or aza-ylide. nih.govwikipedia.org

Intramolecular Acyl Transfer : In the traceless version of the ligation, the phosphine reagent is engineered to contain a thioester group. nih.gov The nucleophilic nitrogen of the aza-ylide attacks the carbonyl carbon of the thioester in an intramolecular fashion. researchgate.netraineslab.com

Tetrahedral Intermediate : This attack forms a transient, cyclic tetrahedral intermediate. researchgate.net

Formation of Amidophosphonium Salt : The tetrahedral intermediate collapses to form an amidophosphonium salt. nih.govraineslab.com

Hydrolysis : The final step is the hydrolysis of the P-N bond in the amidophosphonium salt. researchgate.netraineslab.com This step releases a phosphine oxide byproduct and, crucially, forms the desired native amide bond between the two original molecules. nih.gov

A key feature of this reaction is that the rate-limiting step is typically the initial association of the phosphinothioester and the azide, with subsequent intermediates not accumulating significantly. nih.gov Isotopic labeling studies using ¹⁸O-labeled water have confirmed that the oxygen atom incorporated into the phosphine oxide byproduct comes from water, supporting the proposed mechanism involving hydrolysis of an amidophosphonium salt rather than an alternative aza-Wittig type reaction. researchgate.netraineslab.com The reaction proceeds with high chemoselectivity and without epimerization at the α-carbon of the azido acid, which is critical for applications in protein chemistry. nih.gov

Applications of this compound in Staudinger Ligation for Protein Modifications

The ability to incorporate this compound (also referred to as L-azidonorleucine or Anl in some literature when the L-isomer is used) into proteins provides a powerful handle for site-specific modification using the Staudinger ligation. iris-biotech.deraineslab.com This unnatural amino acid can be incorporated into proteins in place of methionine by using an engineered methionyl-tRNA synthetase (MetRS) in methionine-auxotrophic E. coli strains. nih.govraineslab.com

Once incorporated, the azide side chain of this compound serves as a target for reaction with phosphine-containing probes. nih.gov This strategy has been employed for various protein modifications:

Selective Labeling : Proteins containing azidonorleucine can be selectively tagged with probes, such as biotin (B1667282) or fluorescent dyes, that have been derivatized with a phosphine group. nih.govpnas.org This allows for the detection and isolation of specific proteins from complex cellular lysates. nih.gov For example, a target protein containing azidohomoalanine (a related azido-amino acid) was successfully modified with a phosphine bearing an antigenic FLAG peptide, enabling its detection. nih.gov

Protein Engineering : The traceless Staudinger ligation enables the creation of specific linkages between proteins. One significant application is the formation of isopeptide bonds, which are crucial in cellular processes like ubiquitination. raineslab.com By incorporating azidonorleucine into one protein and installing a C-terminal phosphinothioester on another, the two proteins can be linked via a native isopeptide bond. raineslab.com This method combines non-natural amino acid incorporation, expressed protein ligation, and the traceless Staudinger ligation to study protein structure-function relationships that are otherwise difficult to access. raineslab.com

In Vivo Modification : The biocompatibility of the Staudinger ligation allows for the modification of azide-labeled proteins within living cells. wikipedia.orgnih.gov This has been demonstrated by the successful labeling of cell-surface glycoproteins containing azido sugars. nih.govprinceton.edu

ApplicationDescriptionKey ReagentsReference
Protein Labeling Site-specific attachment of probes (e.g., biotin, fluorophores) to proteins.This compound, Phosphine-probe conjugate. nih.gov
Isopeptide Bond Formation Creation of a native amide bond between the side chain of azidonorleucine and the C-terminus of another protein.This compound, C-terminal phosphinothioester. raineslab.com
Cell Surface Engineering Modification of proteins on the surface of living cells.Metabolically incorporated azido sugars, Phosphine-probe conjugate. princeton.edu

Other Emerging Bioorthogonal Reactions Compatible with Azide Functionality

While the Staudinger ligation is a foundational bioorthogonal reaction, several other powerful methods have been developed that are also compatible with the azide group. nih.govnih.gov These alternative reactions offer different kinetics and features, expanding the toolkit for chemical biologists. wikipedia.orgaip.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction, a cornerstone of "click chemistry," involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species. nih.govnih.gov It forms a stable triazole linkage. CuAAC is known for its extremely fast reaction rates and high efficiency. nih.gov However, the cytotoxicity of the copper catalyst often limits its application in living cells, making it more suitable for labeling biomolecules in cell lysates or in vitro. nih.govacs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To overcome the toxicity issues of CuAAC, SPAAC was developed. wikipedia.org This reaction utilizes a strained cyclooctyne that reacts readily with an azide without the need for a metal catalyst. wikipedia.orgbiochempeg.com This makes SPAAC highly suitable for applications in living organisms. nih.govbiochempeg.com The reaction kinetics of SPAAC are generally faster than the Staudinger ligation. wikipedia.org Various cyclooctyne reagents, such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO), have been developed to optimize reaction rates and stability. biochempeg.com

Tetrazine Ligation : This reaction involves a rapid and selective inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne (like trans-cyclooctene (B1233481) or cyclooctyne). wikipedia.orgmit.edu While the primary reaction partner for the tetrazine is not the azide itself, azides can be used to introduce the strained dienophile into a biomolecule via SPAAC first. This two-step approach allows for multi-component labeling strategies.

A comparative overview of these reactions is presented below:

ReactionKey PartnersCatalystKey FeaturesSuitability for Live Cells
Staudinger Ligation Azide + PhosphineNoneForms amide bond; traceless versions available.Yes. nih.gov
CuAAC Azide + Terminal AlkyneCopper(I)Very fast kinetics; forms stable triazole.Limited due to copper toxicity. nih.govacs.org
SPAAC Azide + Strained AlkyneNoneFast kinetics; biocompatible; forms stable triazole.Excellent. nih.govbiochempeg.com
Tetrazine Ligation Tetrazine + Strained Alkene/AlkyneNoneExtremely fast kinetics; bioorthogonal.Excellent. wikipedia.org

V. Advanced Applications of N Epsilon Azido D Norleucine in Protein and Peptide Research

Proteomics and Protein Profiling Methodologies

The ability to introduce a chemically unique tag into proteins has revolutionized proteomics, enabling researchers to move beyond static snapshots of the proteome to dynamic analyses of protein synthesis, turnover, and localization.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for the selective identification of newly synthesized proteins (NSPs). caltech.edunih.govcaltech.edu The methodology is predicated on the introduction of a non-canonical amino acid bearing a bioorthogonal functional group—in this case, the azide (B81097) moiety of N-epsilon-azido-L-norleucine (also referred to as azidonorleucine or ANL)—into proteins during translation. researchgate.netberkeley.edu

The process begins by supplying cells or organisms with ANL. In many systems, particularly those engineered with a mutant methionyl-tRNA synthetase (MetRS), ANL is recognized as a surrogate for methionine and is incorporated into proteins at methionine codons during ribosomal protein synthesis. researchgate.netberkeley.edu This metabolically labels the entire cohort of proteins synthesized during the exposure period with azide groups.

Following labeling, cell lysates are prepared, and the azide-tagged NSPs are chemically reacted with a probe molecule containing a complementary alkyne group. This reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), forms a stable covalent triazole linkage. researchgate.net When the alkyne probe is attached to an affinity tag, such as biotin (B1667282), the newly synthesized proteins can be selectively enriched and purified from the total protein pool using affinity chromatography (e.g., streptavidin beads). researchgate.net These enriched NSPs are then identified and quantified using mass spectrometry, providing a detailed profile of the nascent proteome. caltech.edunih.gov An inherent weakness of BONCAT is the potential for false positives, necessitating accurate negative controls to improve the accuracy of analyses. berkeley.edu

Beyond simple identification, ANL labeling is a cornerstone of quantitative proteomics strategies designed to measure dynamic changes in protein synthesis. By applying BONCAT in comparative experiments, researchers can quantify the relative synthesis rates of thousands of proteins under different conditions (e.g., before and after a stimulus, or comparing healthy versus diseased states).

For instance, two cell populations can be cultured under different experimental conditions, with both being pulsed with ANL for a specific duration. The newly synthesized proteomes from each population are enriched and then analyzed by quantitative mass spectrometry. This approach can reveal which proteins are synthesized at higher or lower rates in response to a particular treatment. This method offers a distinct advantage over other quantitative techniques like SILAC or TMT, as it specifically quantifies newly made proteins rather than changes in total protein abundance, which is a composite of synthesis and degradation. researchgate.net

Table 1: Example of Quantitative Proteomic Data from a BONCAT-based Experiment This table illustrates hypothetical findings where cells treated with a growth factor are compared to control cells, both labeled with ANL to measure changes in the synthesis of key proteins.

Protein IDProtein NameCellular FunctionFold Change in Synthesis (Treated vs. Control)
P06400Cyclin D1Cell Cycle Regulation+4.5
P6225814-3-3 protein beta/alphaSignal Transduction+2.1
P08670VimentinCytoskeleton+1.8
Q06830Peroxiredoxin-1Oxidative Stress Response+1.2
P62736GAPDHGlycolysisNo significant change

This interactive table is based on representative data and principles of quantitative proteomics.

Understanding when and where proteins are synthesized and degraded is crucial for deciphering cellular function. ANL labeling, when used in pulse-chase experiments, provides exceptional spatiotemporal resolution of protein dynamics. nih.govcaltech.edu

In a typical pulse-chase experiment, cells are first exposed to ANL for a short period (the "pulse") to label a cohort of NSPs. The ANL-containing medium is then replaced with standard medium (the "chase"), and samples are collected at various time points. By enriching and quantifying the labeled proteins at each time point, researchers can track their fate—observing their trafficking to different subcellular compartments and measuring their degradation rate (turnover).

Studies have used this approach to reveal that protein turnover rates vary significantly between cellular compartments. For example, cytosolic proteins may exhibit faster turnover compared to structural proteins like those in the cytoskeleton or the extracellular matrix. researchgate.net Research has demonstrated the ability to observe newly synthesized proteins within hours of labeling, allowing for a detailed timeline of proteome renewal in different biological contexts, such as during embryonic development. researchgate.net

A significant advantage of ANL labeling with BONCAT is the ability to enrich and isolate specific subproteomes. This is particularly powerful when combined with genetic tools. By placing the required mutant methionyl-tRNA synthetase under the control of a cell-type-specific promoter, researchers can restrict ANL incorporation and subsequent labeling to a single cell type within a complex, mixed population of a tissue or organism. researchgate.netberkeley.edu This strategy allows for the unprecedented ability to profile the nascent proteome of, for example, a specific type of neuron in the brain or a cancer cell within a tumor microenvironment.

Furthermore, this technique can be combined with subcellular fractionation protocols. After ANL labeling, cells can be biochemically separated into different fractions (e.g., nucleus, mitochondria, cytosol, membrane). The BONCAT enrichment process can then be performed on each fraction individually. This allows for the specific isolation and identification of proteins being newly synthesized within distinct organelles or cellular compartments, providing critical insights into localized protein synthesis and function. researchgate.net

Spatiotemporal Analysis of Protein Turnover and Dynamics in Biological Systems

Protein and Peptide Engineering and Modification

The azide group of ANL serves as a versatile chemical handle not just for proteome-wide analysis but also for the precise modification of individual proteins, enabling detailed functional studies.

While BONCAT results in the stochastic labeling of proteins at methionine sites, genetic code expansion technologies allow for the site-specific incorporation of ANL at any desired position in a protein's sequence. mdpi.comnih.gov This is achieved by creating an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which is designed to uniquely recognize a nonsense codon (e.g., the amber stop codon, UAG) and insert ANL at that specific site during translation. diva-portal.org

This precise placement of a single azide group enables the attachment of a wide array of probes with unparalleled accuracy. For example:

Fluorescent Dyes: Attaching a fluorophore to the specific site allows for the study of protein localization, trafficking, and conformational changes using advanced microscopy techniques. nih.gov

Cross-linking Agents: Incorporating ANL allows for the attachment of photo-activatable cross-linkers to identify protein-protein interaction partners in living cells. mdpi.com

Biophysical Probes: Probes that report on the local chemical environment can be attached to investigate enzyme active sites or allosteric regulation. rub.de

This site-specific modification provides a powerful tool for functional characterization because it minimizes perturbations to the protein's structure, in contrast to the often disruptive effects of mutating amino acid residues or attaching large protein tags. nih.gov

Table 2: Examples of Functional Studies Enabled by Site-Specific ANL Labeling

Research GoalProtein of InterestLabeled SiteAttached MoleculeFunctional Insight
Study Protein DynamicsChannelrhodopsinY112Infrared ProbeMeasured hydration dynamics at a specific site during channel gating. rub.de
Map Protein InteractionsHistone H3K36Photo-crosslinkerIdentified proteins that interact with a specific histone modification site.
Visualize Subcellular LocalizationsfGFPY150Fluorophore (Alexa Fluor)Confirmed selective incorporation and stability of the azide probe in mammalian cells for imaging. frontiersin.org
Create Targeted ConjugatesAffibody ZC-terminusDrug MoleculeDeveloped a site-specifically conjugated therapeutic agent for targeted delivery.

This interactive table provides illustrative examples based on published research methodologies.

Introduction of Spectroscopic Probes and Fluorophores

Generation of Cyclized Peptides and Peptide Macrocycles Containing N-epsilon-Azido-D-norleucine

Peptide macrocyclization is a widely used strategy to enhance the stability, bioactivity, and conformational rigidity of peptides. nih.gov The incorporation of this compound and an alkyne-bearing amino acid (like propargylglycine) into a linear peptide sequence provides the necessary reactive handles for intramolecular cyclization via CuAAC. ru.nl

This method facilitates the formation of a stable triazole ring as the cyclic linkage. ru.nl Research has shown the successful synthesis of a 1,4-disubstituted nih.govlumiprobe.comlumiprobe.comtriazolyl-containing cyclopeptide through the solution-phase Cu(I)-catalyzed 1,3-dipolar cycloaddition of a linear peptide precursor containing ε-azido norleucine. ru.nl Such triazole-linked macrocycles are of significant interest as they can mimic natural peptide conformations and may possess improved pharmacological properties, including increased resistance to proteolytic degradation. nih.govru.nl

Creation of Protein-Protein and Protein-DNA Conjugates

The bio-orthogonal reactivity of the azide group in this compound is a valuable asset for the construction of well-defined protein-protein and protein-DNA conjugates. By incorporating azidonorleucine into one protein and an alkyne-containing amino acid into another, researchers can covalently link the two proteins using click chemistry. biorxiv.org This allows for the creation of novel fusion proteins, antibody-drug conjugates, and multi-protein complexes with controlled stoichiometry and orientation, which can be challenging to achieve through genetic fusion alone. biorxiv.org

Similarly, this methodology can be extended to create protein-DNA conjugates. By synthesizing an oligonucleotide with an alkyne modification, it can be specifically and covalently attached to a protein containing this compound. lumiprobe.com This technique is instrumental in developing advanced diagnostics, targeted drug delivery systems, and tools for studying gene regulation and DNA repair.

Fabrication of Advanced Biomaterials and Hydrogels through Azide Reactivity

The azide functionality of this compound can be exploited to create novel biomaterials and hydrogels. When incorporated into polypeptide chains, the azide groups can act as cross-linking points. nih.gov By reacting these azide-functionalized polypeptides with molecules containing multiple alkyne groups, it is possible to form a cross-linked polymer network, resulting in the formation of a hydrogel. nih.gov

These hydrogels can be designed to have specific mechanical properties and to be biodegradable. nih.gov The ability to control the cross-linking density through the number of incorporated azidonorleucine residues allows for the fine-tuning of the hydrogel's properties, such as swelling behavior and degradation rate. Such materials hold great promise for applications in tissue engineering, regenerative medicine, and controlled drug release. nih.gov

Fundamental Studies of Protein Structure and Function

Elucidation of Protein-Protein Interactions and Binding Pathways

Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular processes. ethz.chnih.gov The site-specific incorporation of this compound, or other azide-containing non-canonical amino acids like p-azidophenylalanine (pAzF), provides a powerful tool for mapping these interactions through photo-cross-linking. ethz.chplos.orgnih.gov

In this approach, the azide-containing amino acid is incorporated at a specific site within a "bait" protein. nih.govresearchgate.net Upon irradiation with UV light, the aryl azide group forms a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, including interacting "prey" proteins. plos.orgresearchgate.net This effectively traps transient or weak protein interactions, allowing for the identification of the binding partner through techniques like SDS-PAGE and mass spectrometry. ethz.chnih.gov This method offers high spatial resolution, as the cross-link is formed only in the immediate vicinity of the photo-activated probe. plos.orgresearchgate.net This has proven invaluable for validating direct binding partners and mapping the interfaces of protein complexes in their native cellular environment. ethz.chnih.govplos.org

TechniqueProbe Amino AcidPrincipleApplicationReference
Photo-cross-linkingp-Azidophenylalanine (pAzF)UV activation generates a reactive nitrene that covalently cross-links to interacting partners.Mapping transient protein-protein interactions; Identifying novel protein interactors. ethz.chplos.orgnih.gov
Photo-cross-linkingPhoto-leucine / Photo-methionineAmino acids with diazirine groups that are incorporated metabolically and cross-link upon UV activation.Identifying protein-protein interactions in living cells. nih.gov

Investigation of Protein Folding, Stability, and Conformational Dynamics

The incorporation of non-canonical amino acids (ncAAs) like this compound provides a powerful method for studying the intricacies of protein structure and function. Isosteric amino acid analogues are instrumental in probing protein folding, stability, and activity. acs.orgnih.gov By introducing subtle modifications, researchers can gain insights into the forces that govern these fundamental processes.

Cyclic peptides, known for their enhanced stability and resistance to proteolytic degradation, can be synthesized using this compound. acs.org Intramolecular side-chain to side-chain cyclization via Cu(I)-catalyzed 1,3-dipolar cycloaddition between an azido-functionalized residue like N-epsilon-azido-norleucine and an alkyne-containing residue can stabilize specific conformations, such as helical structures. acs.org A comparative study of a cyclopeptide containing a 1,4-disubstituted acs.orgrsc.orgmdpi.comtriazolyl moiety formed from N-epsilon-azido-norleucine and propargylglycine (B1618536) with its lactam analogue revealed a high prevalence of turn-helical structures in both. acs.org However, the location of this helical segment differed, highlighting how the nature of the cyclic linkage can influence conformational preferences. acs.org

The stability of enzymes can also be enhanced through the incorporation of ncAAs. For instance, replacing methionine residues with norleucine, a close structural analog of this compound, in a lipase (B570770) from Thermoanaerobacter thermohydrosulfuricus resulted in a significant increase in catalytic activity without the need for thermal activation. rsc.orgnih.gov This suggests that modifications at the amino acid level can profoundly impact enzyme stability and function. Furthermore, the incorporation of halogenated ncAAs has been shown to increase the thermostability of proteins by creating a tighter protein interior through van der Waals contacts, hydrogen bonds, and electrostatic interactions. oup.com

Protein/PeptideModificationMethodObserved Effect on Folding/Stability/Dynamics
PTHrP(11−19)NH2 analogueCyclization via Nle(ϵ-N3) and PraCu(I)-catalyzed azide-alkyne cycloadditionStabilization of turn-helical structure. acs.org
Lipase (from T. thermohydrosulfuricus)Methionine replacement with norleucineResidue-specific incorporation>10-fold increase in activity, indicating enhanced stability. nih.gov
Glutathione S-transferase (GST)Tyrosine replacement with halogenated ncAAsSite-specific incorporationIncreased Gibbs free energy of unfolding (ΔGD(H2O)) by 20% and improved heat resistance. oup.com
Azoreductase (AZR)Tyrosine replacement with brominated ncAAsSite-specific incorporation13-fold longer half-life at 78°C. oup.com

Real-Time and Spatiotemporal Mapping of Protein Synthesis and Deposition

This compound and similar azide-containing amino acid analogs, such as azidohomoalanine (AHA), are pivotal for the real-time and spatiotemporal mapping of protein synthesis and deposition. researchgate.net These techniques, often referred to as bioorthogonal non-canonical amino acid tagging (BONCAT) and fluorescent non-canonical amino acid tagging (FUNCAT), allow for the visualization and identification of newly synthesized proteins within cells and organisms. researchgate.netnih.govresearchgate.net

The process involves introducing the azide-bearing amino acid, which is incorporated into nascent polypeptide chains during translation. nih.gov The azide group then serves as a bioorthogonal handle for covalent ligation to reporter molecules, such as fluorophores or biotin, via click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netresearchgate.net This enables the spatiotemporal analysis of newly synthesized proteins. researchgate.net

This methodology has been applied to:

Visualize extracellular matrix (ECM) assembly and organization. researchgate.net

Identify newly synthesized protein deposition by mesenchymal stem cells. researchgate.net

Reveal changes in the composition of the ECM at different developmental stages in mice. researchgate.net

Map protein synthesis and turnover during embryonic development, providing insights into functional tissue assembly. researchgate.net

Image newly synthesized proteins in living mammalian cells with spatiotemporal control using photoclick chemistry. researchgate.net

The ability to track protein synthesis in real-time has been demonstrated using fluorescence correlation spectroscopy (FCS) to monitor the production of fluorescent proteins in cell-free lysates. biorxiv.org These approaches provide a powerful toolkit for understanding the dynamics of the proteome in various biological contexts.

TechniqueAzide-Bearing Amino AcidDetection MethodApplication
BONCATAzidohomoalanine (AHA)Biotin-alkyne conjugation, followed by affinity purificationIdentification of newly synthesized proteins in developing embryos. researchgate.net
FUNCATAzidohomoalanine (AHA) or Homopropargylglycine (HPG)Fluorescent alkyne conjugationVisualization of newly synthesized proteins in cells. nih.govresearchgate.net
Photoclick ChemistryHomoallylglycine (HAG)Photoinduced tetrazole-alkyne cycloadditionSpatiotemporally controlled imaging of newly synthesized proteins in live cells. researchgate.net
FCS-based monitoringN/A (monitoring fluorescent protein)Fluorescence Correlation SpectroscopyReal-time tracking of protein synthesis in cell-free systems. biorxiv.org

Development of Engineered Enzyme Systems and Applications in Biocatalysis

The incorporation of ncAAs like this compound is a cornerstone of modern enzyme engineering, enabling the creation of biocatalysts with novel properties and functions. researchgate.netacs.organnualreviews.org

Assembly of Multi-Enzyme Complexes and Artificial Enzymes

This compound and other ncAAs with bioorthogonal handles offer a precise way to assemble multi-enzyme complexes. acs.org Traditional genetic fusion methods for creating enzyme cascades have limitations, such as restricted N- and C-terminal linkages and potential loss of activity. acs.org By incorporating azide- and alkyne-containing ncAAs into different enzymes, researchers can covalently link them in a controlled manner using click chemistry. acs.orgnih.gov For example, an artificial protease has been created by linking two inactive enzyme halves, one containing an azide-functionalized ncAA and the other an alkyne-functionalized ncAA, through CuAAC. acs.orgnih.gov

This strategy allows for spatial control over the assembly of enzymatic complexes, which can enhance catalytic efficiency by channeling substrates between active sites. frontiersin.org Furthermore, the creation of artificial enzymes, where a synthetic catalyst is incorporated into a protein scaffold, is facilitated by the specific covalent modification capabilities provided by ncAAs. nih.govdrugtargetreview.com

Engineering Novel Catalytic Functions via Non-Canonical Amino Acid Insertion

The insertion of ncAAs can introduce new chemical functionalities into an enzyme's active site, leading to novel catalytic activities. researchgate.netacs.organnualreviews.org This approach expands the chemical repertoire available to enzymes beyond the 20 canonical amino acids. researchgate.netacs.orgbiorxiv.org

By replacing native amino acids with carefully chosen ncAAs, it is possible to:

Enhance catalytic activity: As seen with the norleucine-substituted lipase, modifying the hydrophobicity of the active site can boost enzyme performance. rsc.orgnih.gov

Alter substrate specificity: Introducing new functional groups can change the enzyme's preference for certain substrates.

Create new-to-nature reactions: The introduction of functionalities not found in natural enzymes can enable the catalysis of entirely novel chemical transformations. acs.org

The process often involves creating libraries of enzyme variants with ncAAs incorporated at specific sites and then screening for the desired catalytic function. This powerful combination of genetic code expansion and protein engineering is paving the way for the development of highly customized biocatalysts for a wide range of applications in chemical synthesis and biotechnology. acs.orgbiorxiv.org

Vi. Methodological Considerations and Future Directions

Challenges and Advancements in N-epsilon-Azido-D-norleucine Incorporation Efficiency and Fidelity in Vivo

The successful integration of this compound into proteins within a living organism is a complex process influenced by several factors. Key challenges include ensuring high incorporation efficiency and maintaining the fidelity of the translational process.

Challenges:

Competition with Canonical Amino Acids: One of the primary hurdles is the competition between this compound and its canonical counterpart, L-lysine, for the active site of the aminoacyl-tRNA synthetase (aaRS). The cellular machinery has evolved to be highly specific for the 20 canonical amino acids, making it inherently resistant to the incorporation of unnatural analogs.

aaRS Specificity and Efficiency: The efficiency of this compound incorporation is heavily dependent on the specificity and catalytic efficiency of the engineered or selected aaRS. An aaRS that weakly binds the noncanonical amino acid (ncAA) or has a low catalytic turnover rate will result in poor incorporation.

Toxicity and Cellular Perturbation: High concentrations of this compound may be required to outcompete the endogenous lysine (B10760008), which can potentially lead to cellular toxicity or other off-target effects, thereby perturbing the biological system under investigation.

Host Organism Variability: The efficiency of incorporation can vary significantly between different host organisms (e.g., bacteria, yeast, mammalian cells) due to differences in their translational machinery, metabolic pathways, and cell wall permeability.

Advancements:

Directed Evolution of aaRS: A significant breakthrough has been the use of directed evolution to engineer mutant aaRSs with enhanced specificity for this compound over L-lysine. This involves creating large libraries of aaRS variants and applying selection pressures to identify mutants that efficiently charge tRNA with the desired ncAA.

Orthogonal Translation Systems (OTS): The development of orthogonal translation systems, comprising a mutant aaRS and its cognate tRNA, has been instrumental. These systems function independently of the host's endogenous aaRS/tRNA pairs, thereby minimizing off-target effects and improving incorporation fidelity.

Genome Recoding: In some model organisms like E. coli, researchers have employed multiplex automated genome engineering (MAGE) to replace all instances of a specific codon (e.g., the UAG stop codon) with a synonymous one. This frees up the original codon to be exclusively reassigned to an ncAA, thereby increasing incorporation efficiency and fidelity.

Auxotrophic Host Strains: The use of host strains that are auxotrophic for lysine (i.e., unable to synthesize their own lysine) allows for greater control over the intracellular concentration of the canonical amino acid. By limiting the amount of L-lysine in the growth medium, the competition with this compound can be significantly reduced.

Strategies for Mitigating Off-Target Reactivity and Enhancing Orthogonality in Complex Biological Environments

The azide (B81097) group of this compound is designed to be bioorthogonal, meaning it should react selectively with its intended partner (e.g., an alkyne- or cyclooctyne-containing probe) without cross-reacting with other cellular components. However, ensuring perfect orthogonality in the complex milieu of a living cell remains a challenge.

Strategies for Mitigation and Enhancement:

Careful Selection of Bioorthogonal Chemistry: While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used "click" reaction, the potential cytotoxicity of copper has led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free. The choice of reaction chemistry can significantly impact off-target reactivity.

Probe Design and Optimization: The structure of the labeling probe can be optimized to enhance reaction kinetics and specificity. For instance, the development of picolyl azide-containing ncAAs has been shown to improve the rate of copper-catalyzed click reactions in living cells.

Pre-targeting Approaches: In complex in vivo applications, such as tumor targeting, pre-targeting strategies can be employed. This involves first administering an antibody or other targeting molecule functionalized with this compound, allowing it to accumulate at the target site. A subsequent administration of a labeled probe that reacts with the azide then provides a more specific signal.

Clearance Mechanisms for Unreacted Probes: To reduce background signal from unreacted probes, strategies can be devised to clear them from circulation. For example, synthetic glycoproteins can be used to capture and direct blood-associated probes to the liver for clearance.

Advances in Detection, Imaging, and Analytical Techniques for this compound Labeled Biomolecules

The ability to detect and analyze biomolecules labeled with this compound is crucial for its utility. Significant progress has been made in developing sensitive and specific techniques for this purpose.

Detection and Imaging:

Fluorescence Microscopy: A common approach is to react the azide-labeled biomolecule with a fluorescently tagged alkyne or cyclooctyne (B158145) probe, enabling visualization by fluorescence microscopy. This allows for the spatial and temporal tracking of labeled proteins within cells and tissues.

Two-Dimensional Infrared (2D IR) Spectroscopy: The azide group has a unique vibrational frequency in a region of the infrared spectrum that is free from interference from native protein vibrations. 2D IR spectroscopy can be used to probe the local environment of the incorporated this compound, providing structural and dynamic information.

Analytical Techniques:

Mass Spectrometry: Mass spectrometry is a powerful tool for confirming the incorporation of this compound into a protein and for identifying the specific site of incorporation.

Proteomic Profiling: this compound labeling can be combined with proteomic techniques to identify and quantify newly synthesized proteins in response to various stimuli. This involves reacting the azide-labeled proteome with a biotinylated probe, followed by affinity purification and mass spectrometry-based identification.

Integration of this compound Methodologies with High-Throughput Screening and Automation Platforms

To fully exploit the potential of this compound, its integration with high-throughput screening (HTS) and automation is essential.

HTS for aaRS Engineering: HTS platforms are critical for rapidly screening large libraries of mutant aaRSs to identify variants with improved activity and specificity for this compound.

Automated Liquid Handling: Automation can be used to perform the multi-step processes of cell culture, ncAA feeding, labeling reactions, and sample preparation for analysis, increasing throughput and reproducibility.

High-Content Imaging: Automated microscopy and image analysis can be used to quantify the incorporation of this compound and its effects on cellular processes in a high-throughput manner.

Exploration of Emerging Bioorthogonal Chemistries and Their Compatibility with this compound

The field of bioorthogonal chemistry is continually evolving, with the development of new reactions that offer faster kinetics, improved specificity, and compatibility with a wider range of biological conditions.

Tetrazine Ligation: The inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes or alkynes is an extremely fast and highly orthogonal reaction that is compatible with azide-based labeling strategies.

Photoclick Chemistry: Light-induced click reactions provide temporal and spatial control over the labeling process, allowing for the precise activation of the reaction at a desired time and location.

Multi-component Reactions: The development of bioorthogonal multi-component reactions could allow for the simultaneous or sequential labeling of multiple targets within a single system.

The azide group of this compound is versatile and can potentially be used in conjunction with these emerging chemistries, further expanding its utility.

Broader Impact on Synthetic Biology, Directed Evolution, and the Design of Bio-Inspired Materials

The ability to incorporate this compound and other ncAAs into proteins has profound implications for several fields.

Synthetic Biology: The expansion of the genetic code with ncAAs is a cornerstone of synthetic biology, enabling the creation of novel biological systems with functions not found in nature. This includes the design of artificial gene circuits and metabolic pathways.

Directed Evolution: The incorporation of ncAAs provides a powerful tool for the directed evolution of proteins with enhanced or novel activities. By introducing new chemical functionalities into the protein scaffold, a much larger sequence and functional space can be explored.

Bio-Inspired Materials: this compound can be used to create novel bio-inspired materials with tailored properties. For example, proteins containing this ncAA can be cross-linked to form hydrogels, or functionalized with other molecules to create materials with specific binding or catalytic activities. This opens up possibilities for applications in tissue engineering, drug delivery, and nanotechnology.

Q & A

Q. What are the standard synthesis and characterization protocols for N-epsilon-Azido-D-norleucine?

this compound is synthesized via Fmoc solid-phase peptide synthesis (SPPS) with azide functionalization at the ε-position. Key steps include:

  • Azide incorporation : Reacting D-norleucine with an azide donor (e.g., NaN₃) under controlled pH (7.0–8.5) to avoid side reactions .
  • Purification : Reverse-phase HPLC with a C18 column, using acetonitrile/water gradients (5–95% over 30 minutes) to achieve ≥97% purity .
  • Characterization :
    • Mass spectrometry (MS) : Confirm molecular weight (394.424 g/mol) .
    • Nuclear magnetic resonance (NMR) : Analyze δ¹H (1.2–3.5 ppm for aliphatic protons) and δ¹³C (20–60 ppm for carbon backbone) shifts .
ParameterValueReference
Molecular formulaC₂₁H₂₂N₄O₄
Storage conditions-20°C, desiccated
Purity≥97%

Q. How is this compound applied in protein labeling studies?

This compound is used in bioorthogonal "click chemistry" for site-specific protein modification. Methodological steps include:

  • Incorporation : Replace methionine or lysine residues in recombinant proteins during expression.
  • Labeling : React with alkyne-tagged probes (e.g., fluorophores) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Validation : SDS-PAGE with fluorescent imaging or Western blotting using anti-azide antibodies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for azido-modified amino acids?

Discrepancies often arise from variability in experimental conditions or analytical methods. To address this:

  • Standardize protocols : Follow NIH guidelines for reporting experimental details (e.g., buffer pH, temperature, reagent purity) to ensure reproducibility .
  • Control experiments : Include non-azidated analogs to isolate azide-specific effects .
  • Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature data, identifying biases or methodological inconsistencies .

Q. What strategies optimize the stability of this compound in aqueous solutions?

Azido groups are prone to hydrolysis under acidic/basic conditions. Optimization involves:

  • pH buffering : Use phosphate-buffered saline (PBS, pH 7.4) for storage; avoid Tris-based buffers, which may react with azides .
  • Temperature control : Store working solutions at 4°C for ≤48 hours; long-term storage at -20°C with desiccants .
  • Additives : Include 1% (w/v) sucrose or trehalose to stabilize azide functionality during freeze-thaw cycles .

Q. How should researchers design experiments to minimize off-target effects in click chemistry applications?

  • Kinetic profiling : Measure reaction rates of azido compounds with alkyne probes versus endogenous thiols (e.g., glutathione) using stopped-flow spectroscopy .
  • Competitive inhibition assays : Pre-treat samples with thiol-blocking agents (e.g., N-ethylmaleimide) to reduce non-specific labeling .
  • In silico modeling : Use molecular docking tools (e.g., AutoDock Vina) to predict azide-alkyne interaction specificity .

Methodological Considerations

  • Ethical reporting : Disclose conflicts of interest (e.g., industry funding) using templates like those from JEADV to maintain transparency .
  • Data validation : Employ dual analytical techniques (e.g., MS + NMR) to confirm compound identity, as single-method validation may introduce bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.